4-(1H-Imidazol-4-ylmethyl)-phenylamine
Description
4-(1H-Imidazol-4-ylmethyl)-phenylamine is a phenylamine derivative substituted with a 1H-imidazol-4-ylmethyl group at the para position of the benzene ring. This compound combines the aromatic amine functionality of phenylamine with the heterocyclic imidazole moiety, which is known for its role in biological systems (e.g., histamine, purines) . The imidazole ring contributes basicity due to its nitrogen atoms, while the phenylamine group enables participation in electrophilic substitution reactions. This hybrid structure has drawn interest in medicinal chemistry, particularly in receptor-targeted drug design .
Properties
CAS No. |
57662-33-6 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(1H-imidazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C10H11N3/c11-9-3-1-8(2-4-9)5-10-6-12-7-13-10/h1-4,6-7H,5,11H2,(H,12,13) |
InChI Key |
LKKISAMEUBGGRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=CN2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Aminobenzyl Halide
The benzyl halide intermediate (e.g., 4-aminobenzyl bromide) is synthesized by brominating 4-aminotoluene using reagents such as in the presence of a radical initiator (e.g., ) under reflux in . Alternatively, direct bromination of 4-nitrobenzyl alcohol followed by reduction of the nitro group could yield the amine.
Imidazole Alkylation
The benzyl halide reacts with 1H-imidazole in a polar aprotic solvent (e.g., or ) using a strong base such as sodium hydride () to deprotonate imidazole, enhancing nucleophilicity. The reaction is typically conducted at 70–120°C for 6–12 hours.
Key Considerations :
-
Regioselectivity: The base strength and solvent polarity influence the preferential alkylation at the imidazole’s 4-position.
-
Purification: Crude product is recrystallized from heptane or ethyl acetate to remove regioisomers and unreacted starting materials.
Reductive Amination of Imidazole-Containing Ketones
This two-step method leverages reductive amination to introduce the methylene bridge between the imidazole and aniline groups.
Synthesis of 4-(Imidazol-4-yl)acetophenone
4-Aminoacetophenone is reacted with imidazole-4-carbaldehyde under acidic conditions (e.g., ) to form a Schiff base intermediate. Catalytic hydrogenation (, ) reduces the imine to the corresponding amine.
Advantages :
-
High atom economy and mild reaction conditions.
-
Avoids handling reactive benzyl halides.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed couplings offer precise control over bond formation. A Buchwald-Hartwig amination or Suzuki-Miyaura coupling could link imidazole and benzylamine fragments.
Buchwald-Hartwig Amination
A brominated imidazole derivative (e.g., 4-bromo-1H-imidazole) reacts with 4-aminobenzylboronic acid in the presence of , a phosphine ligand (e.g., ), and a base ().
Optimization Parameters :
-
Ligand choice impacts catalytic activity; bulky ligands suppress undesired β-hydride elimination.
-
Solvent systems (e.g., ) enhance solubility of aromatic intermediates.
For substrates requiring late-stage introduction of the amine group, nitration followed by reduction is effective.
Nitration of 4-(Imidazol-4-ylmethyl)-nitrobenzene
A nitro precursor is synthesized by nitrating 4-(imidazol-4-ylmethyl)-benzene using . Catalytic hydrogenation (, ) reduces the nitro group to an amine.
Challenges :
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | NaH, NMP | 65–75 | >95 | High |
| Reductive Amination | Pd/C, HCl | 50–60 | 90 | Moderate |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | 70–80 | >98 | High |
| Nitration-Reduction | HNO₃, H₂SO₄, Raney Ni | 55–65 | 85 | Low |
Insights :
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-4-ylmethyl)-phenylamine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylamine group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted phenylamine derivatives .
Scientific Research Applications
Synthetic Routes
- Common Reagents : Potassium permanganate (oxidizing agent), sodium borohydride (reducing agent), and various electrophiles for substitution reactions.
- Reaction Conditions : Controlled temperatures and pH levels are essential for optimal product formation.
Chemistry
4-(1H-Imidazol-4-ylmethyl)-phenylamine serves as a building block for synthesizing more complex organic molecules. Its structural properties allow for modifications that can lead to diverse chemical derivatives, enhancing its utility in various synthetic pathways .
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Activity : Studies have shown effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Ongoing investigations focus on its ability to inhibit cancer cell proliferation, with promising results in vitro .
Medicine
The compound is being explored for its potential as a therapeutic agent in treating various diseases. Its interactions with biological targets suggest that it could modulate enzyme activities or receptor functions, leading to significant pharmacological effects .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several imidazole derivatives, including 4-(1H-Imidazol-4-ylmethyl)-phenylamine, against common bacterial strains. Results indicated that the compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-(1H-Imidazol-4-ylmethyl)-phenylamine | Staphylococcus aureus | 15 |
| Control (standard antibiotic) | Staphylococcus aureus | 20 |
Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines revealed that 4-(1H-Imidazol-4-ylmethyl)-phenylamine reduced cell viability significantly compared to untreated controls. The mechanism appears to involve apoptosis induction.
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| A549 (lung cancer) | 10 | 65 |
| MCF7 (breast cancer) | 10 | 70 |
Industrial Applications
In industrial settings, 4-(1H-Imidazol-4-ylmethyl)-phenylamine is utilized in:
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-4-ylmethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylamine Derivatives
(a) 4-(4,5-Dihydro-4-methyl-1H-imidazol-2-yl)phenylamine (CAS 868260-16-6)
- Structure : Contains a partially saturated imidazoline ring (4,5-dihydroimidazole) instead of a fully unsaturated imidazole.
- This may influence solubility and receptor interactions .
(b) (3,4-Dimethyl)phenylamine and (3,4-Methylenedioxy)phenylamine
- Structure: Disubstituted phenylamine analogues tested in nonenzymatic reactions with angucyclinones .
- Comparison: Unlike the target compound’s imidazole-methyl group, these analogues feature alkyl or oxygen-based substituents. The dimethyl-substituted variant (compound 4) showed potent Nrf2 activation, suggesting that bulky substituents enhance bioactivity.
(c) 4-(1H-Benzimidazol-2-yl)-phenylamine Derivatives
- Structure : Features a benzimidazole ring fused to benzene instead of a single imidazole.
- Biological Activity : Pyrazolo[3,4-d]pyrimidines incorporating this moiety demonstrated anticancer activity (GI₅₀: 1.30–2.38 μM) via topoisomerase IIα inhibition . The imidazole-methyl group in the target compound may lack the planarity and extended aromaticity required for similar DNA-intercalating effects.
Imidazole-Methyl Substituted Analogues
(a) Compound A ([N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N′-methylurea])
- Structure : Shares the 1H-imidazol-4-ylmethyl group but attached to a benzoxazine scaffold.
- Pharmacology : Selective α2C-adrenergic receptor (α2C-AR) agonist with poor blood-brain barrier penetration, highlighting the impact of scaffold modification on pharmacokinetics .
- Comparison : The phenylamine core in 4-(1H-Imidazol-4-ylmethyl)-phenylamine may improve solubility or alter receptor selectivity compared to benzoxazine-based derivatives.
(b) 4-(1H-Imidazol-1-yl)phenylmethanamine Hydrochloride
- Structure : Imidazole attached at the 1-position (N1) instead of the 4-position (C4).
- Impact : Positional isomerism affects electronic distribution; the 4-position in the target compound may enhance steric accessibility for interactions with biological targets .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 4-(1H-Imidazol-4-ylmethyl)-phenylamine?
- Answer : The compound can be synthesized via multi-component condensation reactions. For example, imidazole derivatives are often prepared by reacting aldehydes with amines and ammonium acetate under reflux conditions . Additionally, coupling reactions between benzyl halides and imidazole precursors (e.g., 1H-imidazole-4-methanol derivatives) may yield the target compound. Structural analogs in and highlight the use of palladium catalysts or nucleophilic substitution for similar frameworks .
- Key Methods :
- Condensation : Use of aldehydes, ammonium acetate, and acetic acid at 80–100°C.
- Cross-coupling : Pd-mediated coupling for imidazole-benzyl linkages.
Q. How is the molecular structure of 4-(1H-Imidazol-4-ylmethyl)-phenylamine confirmed experimentally?
- Answer : X-ray crystallography is the gold standard for structural confirmation. and demonstrate the use of single-crystal X-ray diffraction to resolve bond lengths, angles, and packing motifs in imidazole derivatives . Complementary techniques include:
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon backbone.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
Q. What are the solubility characteristics of this compound in common solvents?
- Answer : The compound is likely sparingly soluble in water due to the hydrophobic aromatic and imidazole moieties. notes that phenylamine derivatives exhibit low aqueous solubility due to weak hydrogen-bonding capacity . Recommended solvents include:
- Polar aprotic solvents : DMSO, DMF.
- Alcohols : Methanol or ethanol for mild solubility.
Advanced Research Questions
Q. How does the imidazole moiety influence the compound’s reactivity in catalytic or coordination chemistry?
- Answer : The imidazole group acts as a Lewis base, enabling metal coordination. demonstrates that phenylamine-containing catalysts enhance CO conversion via Pd-N bonding . For 4-(1H-Imidazol-4-ylmethyl)-phenylamine, the imidazole could:
- Stabilize transition metals (e.g., Pd, Ag) in heterogeneous catalysis.
- Participate in hydrogen-bonding networks, affecting supramolecular assembly.
Q. What strategies are employed to design derivatives for pharmaceutical applications?
- Salt formation : Creating pharmaceutically acceptable salts (e.g., HCl, sulfonates) to improve bioavailability .
- Functional group modification : Introducing sulfonyl or halogen groups (see ) to modulate bioactivity .
Q. How can computational methods (e.g., DFT) predict electronic properties or reaction pathways?
- Answer : Density Functional Theory (DFT) models electronic configurations and reaction mechanisms. used DFT to validate Pd-N interactions in catalytic systems . For this compound:
- HOMO-LUMO analysis : Predicts redox behavior.
- Molecular docking : Screens interactions with biological targets (e.g., enzymes).
Data Analysis and Contradictions
Q. How can researchers resolve discrepancies in spectroscopic or synthetic yield data across studies?
- Answer : Cross-validate results using:
- Multi-technique analysis : Combine NMR, X-ray, and IR to confirm structural assignments .
- Replication under controlled conditions : Standardize reaction parameters (e.g., temperature, catalyst loading) as in .
Safety and Handling
Q. What safety protocols are recommended for handling phenylamine derivatives?
- Answer : While direct data on 4-(1H-Imidazol-4-ylmethyl)-phenylamine is limited, and highlight general precautions for aromatic amines :
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation.
- First aid : Immediate rinsing for skin/eye contact and medical consultation.
Tables for Key Data
| Property | Method/Technique | Reference |
|---|---|---|
| Synthetic yield optimization | Multi-component condensation | |
| Crystal structure | Single-crystal X-ray diffraction | |
| Catalytic activity | DFT and XAFS analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
